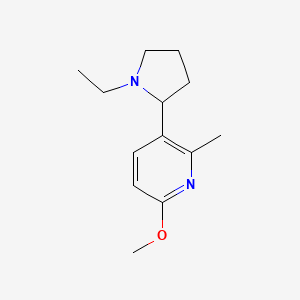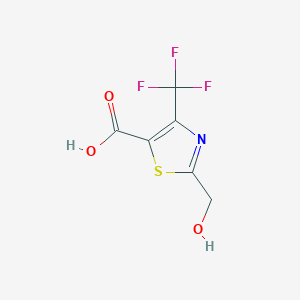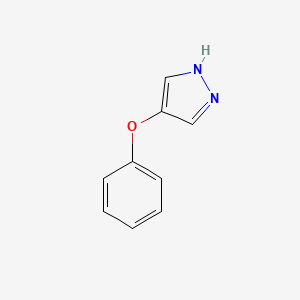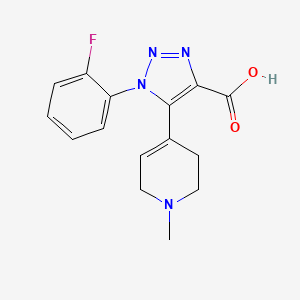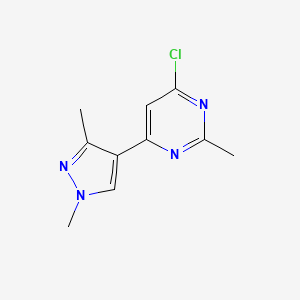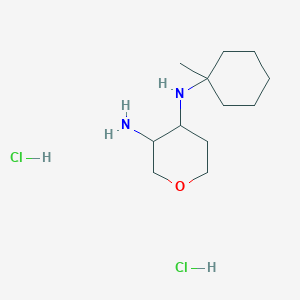
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The compound’s structure features a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, and a cyclohexyl group, which is a six-membered carbon ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride can be achieved through several synthetic routes. One common method involves the ring-expansion of monocyclopropanated pyrroles and furans. This process is stereoselective, scalable, and metal-free, making it an attractive option for industrial production . The key step in this synthesis is the cyclopropylcarbinyl cation rearrangement, which leads to the selective cleavage of the endocyclic cyclopropane C−C bond .
Industrial Production Methods
For industrial production, the synthesis of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride can be optimized using microwave-assisted synthesis. This method enhances the reaction rate and yield while maintaining the stereoselectivity of the product . Additionally, the use of renewable resources as starting materials can further improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or neurodegeneration, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride can be compared with other similar compounds, such as:
N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride: This compound has a similar structure but features a cyclopentyl group instead of a cyclohexyl group.
Tetrahydropyridine derivatives: These compounds share the tetrahydropyran ring structure but differ in their substituents and biological activities.
The uniqueness of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride lies in its specific combination of the cyclohexyl group and tetrahydropyran ring, which contributes to its distinct biological properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H26Cl2N2O |
|---|---|
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
4-N-(1-methylcyclohexyl)oxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-12(6-3-2-4-7-12)14-11-5-8-15-9-10(11)13;;/h10-11,14H,2-9,13H2,1H3;2*1H |
InChI-Schlüssel |
YXXXMPGCPMTXON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)NC2CCOCC2N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



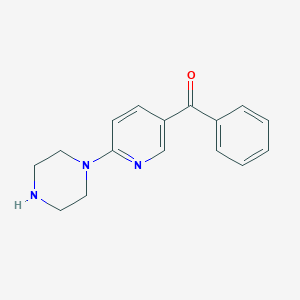
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)
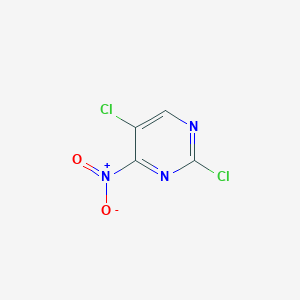
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)
